methyl 2-(1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is an organic compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a compound that has been studied for its potential biological activities1,2,4-triazole derivatives have been reported to inhibit the biosynthesis of strigolactones , a group of plant hormones. They have also been associated with anticancer activity , potentially targeting cancer cells.
Mode of Action
1,2,4-triazole derivatives have been reported to interact with their targets and cause changes at the molecular level . For instance, some derivatives have shown promising cytotoxic activity against cancer cell lines . The interaction of these compounds with their targets could lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can inhibit the biosynthesis of strigolactones , which play a crucial role in plant development and communication. Inhibition of this pathway can lead to increased shoot branching and inhibition of seed germination of certain parasitic plants .
Result of Action
1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines , indicating that these compounds may induce cell death in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 1H-1,2,4-triazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the carbon atom of the methyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free conditions and environmentally benign solvents to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of methyl 2-(1H-1,2,4-triazol-1-yl)acetate, which also exhibits significant biological activities.
Methyl 2-(1H-1,2,3-triazol-1-yl)acetate: A similar compound with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
2-(1H-1,2,4-Triazol-1-yl)acetic acid: The carboxylic acid analog of this compound.
Uniqueness
This compound is unique due to its ester functional group, which can be easily modified to produce a wide range of derivatives with diverse biological and chemical properties. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKABMNEWUTJQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363125 |
Source
|
Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106535-16-4 |
Source
|
Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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